n-[(2,6-Dimethylphenyl)carbamothioyl]benzamide
Description
Properties
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-7-6-8-12(2)14(11)17-16(20)18-15(19)13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQODTXRRZVSKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358137 | |
| Record name | n-[(2,6-dimethylphenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25343-24-2 | |
| Record name | NSC328015 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-[(2,6-dimethylphenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide
The most common and direct method for the synthesis of this compound involves the reaction of an aroyl isothiocyanate with 2,6-dimethylaniline (B139824). This approach is widely adopted due to the accessibility of the starting materials and the generally high yields of the desired product.
Synthesis via Aroyl Isothiocyanate Intermediates
The synthesis commences with the in-situ generation of benzoyl isothiocyanate. This reactive intermediate is typically prepared by the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972). nih.govarkat-usa.org The benzoyl isothiocyanate is not usually isolated but is directly reacted with 2,6-dimethylaniline. researchgate.net The nucleophilic addition of the amino group of 2,6-dimethylaniline to the electrophilic carbon of the isothiocyanate group results in the formation of the target compound, this compound. researchgate.net The reaction is typically carried out under reflux conditions to ensure completion. researchgate.net
General Reaction Scheme:
Formation of Benzoyl Isothiocyanate: C₆H₅COCl + NH₄SCN → C₆H₅CONCS + NH₄Cl
Reaction with 2,6-Dimethylaniline: C₆H₅CONCS + (CH₃)₂C₆H₃NH₂ → C₆H₅CONHCSNHC₆H₃(CH₃)₂
The resulting product can be purified by recrystallization from a suitable solvent, such as ethanol. semanticscholar.org
Alternative Synthetic Approaches (e.g., Microwave-Assisted Synthesis)
To enhance reaction rates and often improve yields, microwave-assisted organic synthesis has emerged as a valuable alternative to conventional heating. This technique has been successfully applied to the synthesis of various N-acylthiourea derivatives. researchgate.netscielo.br The reaction of benzoyl isothiocyanate and 2,6-dimethylaniline can be carried out in a microwave reactor, which significantly reduces the reaction time from hours to minutes. This method is not only faster but also aligns with the principles of green chemistry by reducing energy consumption.
Optimization of Reaction Conditions and Yields
The yield of this compound can be influenced by several factors, including the choice of solvent, reaction temperature, and the presence of catalysts. Acetone is a commonly used solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for refluxing. nih.gov Optimization studies on the synthesis of related N-acylthioureas have shown that the reaction conditions can be fine-tuned to maximize the yield and purity of the product.
| Parameter | Condition | Effect on Yield | Reference |
|---|---|---|---|
| Solvent | Acetone | Good solubility of reactants, commonly used. | nih.gov |
| Solvent | Acetonitrile | Alternative solvent, can influence reaction rate. | researchgate.net |
| Temperature | Reflux | Ensures reaction goes to completion. | researchgate.net |
| Temperature | Room Temperature | Slower reaction rate, may result in lower yield. | General Observation |
| Catalyst | None | Reaction proceeds without a catalyst. | researchgate.net |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | Can improve reaction rates and yields in biphasic systems. | researchgate.net |
Derivatization Strategies for Structural Modification
The chemical structure of this compound offers several sites for modification to generate a library of related compounds for various applications. These modifications can be systematically introduced to study their effects on the compound's properties.
Introduction of Varied Substituents on Phenyl Rings
One of the most common derivatization strategies involves introducing a variety of substituents onto the two phenyl rings of the molecule.
Benzoyl Moiety: The phenyl ring of the benzoyl group can be substituted with various electron-donating or electron-withdrawing groups. This is achieved by starting with the corresponding substituted benzoyl chloride. For example, using 4-chlorobenzoyl chloride or 4-methylbenzoyl chloride in the initial step would lead to the corresponding 4-chloro or 4-methyl substituted derivatives.
2,6-Dimethylphenyl Moiety: While the 2,6-dimethyl substitution pattern is specific to the parent compound, other substituted anilines can be used in the reaction with benzoyl isothiocyanate to generate a diverse range of N'-aryl substituents.
| Starting Material (Aroyl Chloride) | Starting Material (Aniline) | Resulting Derivative |
|---|---|---|
| Benzoyl chloride | 2,6-Dimethylaniline | This compound |
| 4-Chlorobenzoyl chloride | 2,6-Dimethylaniline | 4-Chloro-n-[(2,6-dimethylphenyl)carbamothioyl]benzamide |
| 4-Methoxybenzoyl chloride | 2,6-Dimethylaniline | 4-Methoxy-n-[(2,6-dimethylphenyl)carbamothioyl]benzamide |
| Benzoyl chloride | 4-Fluoroaniline | n-[(4-Fluorophenyl)carbamothioyl]benzamide |
| Benzoyl chloride | 2,4-Dichloroaniline | n-[(2,4-Dichlorophenyl)carbamothioyl]benzamide |
These derivatization strategies allow for the fine-tuning of the electronic and steric properties of the molecule, which can be crucial for its intended application.
Modifications at the Carbamothioyl Moiety
The carbamothioyl moiety, also known as the thiourea (B124793) group, within this compound is a versatile functional group that allows for extensive chemical modification. Research has primarily focused on altering the N-substituted phenyl ring (the 2,6-dimethylphenyl group) to generate a diverse library of analogs. The most prevalent synthetic strategy involves a two-step, one-pot reaction.
This common methodology begins with the reaction of a substituted benzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone. mdpi.commdpi.com This reaction generates a highly reactive acyl isothiocyanate intermediate in situ. The subsequent nucleophilic addition of a primary amine to this intermediate yields the desired N,N'-disubstituted thiourea derivative. mdpi.comnih.gov By varying the primary amine used in the second step, a wide array of derivatives with different substituents on the carbamothioyl nitrogen can be synthesized. This approach has been successfully employed to introduce various aromatic, heterocyclic, and aliphatic groups. mdpi.com
For instance, reacting the isothiocyanate generated from 2-((4-methoxyphenoxy)methyl)benzoyl chloride with different heterocyclic amines has produced derivatives bearing thiazole (B1198619), benzothiazole, and pyridine (B92270) rings. mdpi.com Similarly, the reaction of 2-methylbenzoyl chloride and ammonium thiocyanate with 2,3-dimethyl aniline (B41778) yields the corresponding N-acyl thiourea. researchgate.net This highlights the robustness of the method for incorporating different substituted anilines.
The following table summarizes the synthesis of various N-acyl thiourea derivatives through the modification of the amine component of the carbamothioyl moiety, demonstrating the versatility of the isothiocyanate-based synthesis.
| Starting Acyl Chloride | Amine Reactant | Resulting N-Acyl Thiourea Derivative | Yield (%) | Reference |
|---|---|---|---|---|
| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | 2-Aminothiazole | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 65% | mdpi.com |
| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | 2-Aminobenzothiazole | N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 76% | mdpi.com |
| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | 2-Amino-6-methylpyridine | 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide | 52% | mdpi.com |
| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | 2-Amino-5-chloropyridine | N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 73% | mdpi.com |
| 2-Methylbenzoyl chloride | 2,3-Dimethylaniline | N-[(2,3-Dimethylphenyl)carbamothioyl]-2-methylbenzamide | 85% | researchgate.net |
| Cyclohexanecarbonyl chloride | p-Toluidine | N-(p-tolylcarbamothioyl)cyclohexanecarboxamide | 90% | mdpi.com |
An alternative, though less common, method for modifying the carbamothioyl moiety involves using different thiocarbonyl transfer reagents. For example, N,N′-bis[2-(dialkylamino)phenyl]thioureas can be prepared by treating 1,1′-thiocarbonyldiimidazole with the corresponding 2-amino-N,N′-dialkylaniline. nih.gov This approach circumvents the need for acyl chlorides and isothiocyanates, offering a different pathway to symmetrically substituted thioureas.
These synthetic transformations underscore the chemical tractability of the carbamothioyl group, which serves as a key anchor point for structural diversification of this compound and related N-acyl thioureas.
Advanced Structural Characterization and Solid State Analysis
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive information regarding the molecular structure of crystalline solids. While the specific crystal structure for n-[(2,6-Dimethylphenyl)carbamothioyl]benzamide is cataloged, detailed analyses are often performed on closely related derivatives to understand the fundamental structural motifs.
Studies on analogous compounds, such as 4-tert-Butyl-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide, reveal that the molecule typically adopts a trans-cis conformation with respect to the thioamide and amide C-N bonds. This conformation is a common feature in N-benzoylthiourea derivatives. The central thiourea (B124793) moiety, consisting of S, N, and C atoms, is generally planar. The two terminal benzene (B151609) rings, the benzoyl group and the 2,6-dimethylphenyl group, are oriented at a significant dihedral angle to this central plane and to each other. For instance, in the 4-tert-butyl substituted analogue, the dihedral angles between the terminal benzene rings in the two crystallographically independent molecules are 75.52(7)° and 42.80(7)°. researchgate.net
The bond lengths within the benzoylthiourea (B1224501) core exhibit partial double bond character for the C-N bonds, indicating electron delocalization across the N-C=S and N-C=O fragments. The C=S and C=O bond lengths are consistent with their expected double bond nature.
Table 1: Selected Bond Lengths from a Related Benzoylthiourea Derivative
| Bond | Length (Å) |
|---|---|
| C=S | 1.675(2) |
| C=O | 1.223(3) |
| C(S)-N(H) | 1.381(3) |
| C(O)-N(H) | 1.392(3) |
Data is for a representative N-benzoylthiourea derivative and may vary slightly for the title compound.
A predominant feature in the molecular structure of this compound and its derivatives is the presence of a strong intramolecular hydrogen bond. This interaction occurs between the amide N-H proton (N-H) and the carbonyl oxygen atom (C=O). This hydrogen bond results in the formation of a pseudo-six-membered ring, which is described by the graph-set notation S(6). researchgate.net This intramolecular interaction is a critical factor in stabilizing the observed trans-cis conformation of the molecule in the solid state. researchgate.netresearchgate.net
Table 2: Typical Intramolecular Hydrogen Bond Geometry
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N-H···O | 0.86 | 1.97 | 2.678(3) | 140 |
D: Donor atom, A: Acceptor atom. Data from a related structure.
In the crystal lattice, molecules of n-benzoylthiourea derivatives are held together by a variety of intermolecular forces. A common and significant interaction is the intermolecular hydrogen bond between the thioamide N-H group of one molecule and the sulfur atom of the thiocarbonyl group of a neighboring molecule (N-H⋯S). These interactions often link the molecules into chains or dimers. For example, in the crystal structure of 4-tert-Butyl-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide, intermolecular N-H⋯S interactions connect the molecules into a one-dimensional chain. researchgate.net In other derivatives, these interactions can form centrosymmetric dimers, creating R22(8) ring motifs.
The nature and position of substituents on the phenyl rings can significantly influence the molecular conformation and the crystal packing. For example, the presence of bulky groups like a tert-butyl group can lead to the presence of two crystallographically independent molecules in the asymmetric unit, each with a different dihedral angle between the terminal rings. researchgate.net In contrast, smaller substituents might allow for a more regular and predictable packing arrangement.
The steric hindrance introduced by the two methyl groups at the 2 and 6 positions of the phenyl ring in the title compound is expected to have a pronounced effect on the dihedral angle between this ring and the central thiourea plane. This steric effect can also influence the strength and geometry of the intermolecular hydrogen bonds, potentially favoring certain packing motifs over others.
Spectroscopic Characterization for Mechanistic Insights (Excluding Basic Identification)
Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule and the nature of the chemical bonds.
The FT-IR and FT-Raman spectra of this compound and related compounds are characterized by several key vibrational modes. The absence of a band in the 2500-2600 cm⁻¹ region, which would be characteristic of S-H stretching, and the presence of N-H stretching bands confirm that the molecule exists in the thione form rather than the thiol tautomer in the solid state.
The N-H stretching vibrations typically appear as a broad band in the region of 3100-3400 cm⁻¹. The broadening and position of this band are indicative of hydrogen bonding. The intramolecular N-H⋯O hydrogen bond and intermolecular N-H⋯S interactions both contribute to a shift of the N-H stretching frequency to lower wavenumbers compared to a free N-H group.
The C=O stretching vibration is observed as a strong band, typically in the range of 1650-1680 cm⁻¹. Its position is also influenced by the intramolecular hydrogen bond; the involvement of the carbonyl oxygen as a hydrogen bond acceptor weakens the C=O bond, shifting its stretching frequency to a lower value.
The C=S stretching vibration is more complex and often coupled with other vibrations. It typically appears in the region of 1300-1400 cm⁻¹ and can be coupled with C-N stretching modes.
Table 3: Characteristic Vibrational Frequencies for N-Benzoylthiourea Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching (H-bonded) | 3100 - 3400 |
| C-H | Aromatic Stretching | 3000 - 3100 |
| C=O | Stretching (H-bonded) | 1650 - 1680 |
| C=C | Aromatic Stretching | 1450 - 1600 |
| C=S | Stretching | 1300 - 1400 |
These are typical ranges and the exact peak positions can vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Tautomeric Equilibria
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds in solution. For this compound, NMR studies are crucial for understanding its conformational dynamics and the potential for tautomerism.
Elucidation of Tautomeric Forms (Thione-Thiol Tautomerism)
The this compound molecule possesses the potential to exist in two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in a structural isomer with a carbon-nitrogen double bond and a sulfhydryl group.
In the solid state and in various solutions, N-acylthiourea derivatives, including those structurally similar to this compound, predominantly exist in the thione form. This preference is often confirmed by the presence of characteristic signals in their ¹H and ¹³C NMR spectra. For instance, in related N-acyl thiourea compounds studied in dimethyl sulfoxide-d6 (DMSO-d6), the NH protons typically appear as broad singlets in the downfield region of the ¹H NMR spectrum, often between δ 11.0 and 13.5 ppm. The presence of these signals is indicative of the protons being attached to nitrogen atoms, which is characteristic of the thione tautomer.
In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) of the thione form resonates at a characteristic downfield chemical shift, generally in the range of δ 178–182 ppm. Conversely, the carbonyl carbon (C=O) of the benzoyl group typically appears at a chemical shift between δ 167 and 172 ppm. The observation of these distinct signals for the thiocarbonyl and carbonyl carbons further supports the predominance of the thione tautomer in solution. While the thione form is generally more stable, the possibility of a minor contribution from the thiol tautomer in solution cannot be entirely dismissed and may be influenced by factors such as the solvent and temperature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Thione Form of this compound in DMSO-d6 (based on analogous compounds)
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| NH (carbamothioyl) | 11.0 - 12.0 | Broad Singlet |
| NH (benzoyl) | 9.0 - 10.0 | Broad Singlet |
| Aromatic CH | 7.0 - 8.0 | Multiplet |
| Methyl CH₃ | 2.1 - 2.3 | Singlet |
| C=S (thiocarbonyl) | 178 - 182 | - |
| C=O (carbonyl) | 167 - 172 | - |
| Aromatic C | 125 - 140 | - |
| Methyl C | 18 - 20 | - |
Influence of Solvent and Temperature on Tautomeric Equilibrium
The position of the thione-thiol tautomeric equilibrium can be significantly influenced by the surrounding environment, particularly the solvent and temperature. Solvents with different polarities and hydrogen-bonding capabilities can stabilize one tautomer over the other. For instance, polar aprotic solvents like DMSO are known to form strong hydrogen bonds with the NH protons of the thione form, thereby stabilizing this tautomer. In contrast, in non-polar solvents, the intramolecular hydrogen bonding in the thiol form might be more favorable, potentially shifting the equilibrium towards the thiol tautomer. However, for most N-acylthioureas, the thione form remains dominant across a range of common NMR solvents.
Temperature can also affect the tautomeric equilibrium. Variable-temperature NMR studies can provide insights into the thermodynamics of the tautomerization process. An increase in temperature can lead to a shift in the equilibrium towards the less stable tautomer if the process is endothermic. Furthermore, at higher temperatures, the rate of interconversion between the tautomers may increase, leading to the coalescence of the distinct NMR signals for each tautomer into a single, averaged signal. For many thiourea derivatives, significant changes in the tautomeric equilibrium are not commonly observed within the typical temperature range of NMR experiments, suggesting a high energy barrier for the interconversion.
Chiral Properties and Stereochemistry
The stereochemistry of this compound is an interesting aspect of its molecular structure. Due to the presence of the sterically demanding 2,6-dimethylphenyl group, rotation around the N-C(aryl) single bond may be restricted. This restricted rotation can give rise to a form of axial chirality known as atropisomerism, where the molecule and its mirror image are non-superimposable.
The existence of stable atropisomers at room temperature would render the molecule chiral, and in principle, the two enantiomers could be separated. The energy barrier to rotation would determine the stability of these atropisomers. If the barrier is high enough, the enantiomers will not interconvert readily at room temperature, and the compound can be resolved into its constituent enantiomers. The presence of two distinct methyl signals in the ¹H NMR spectrum or corresponding signals in the ¹³C NMR spectrum at low temperatures could be an indication of hindered rotation and the presence of atropisomers. However, at room temperature, rapid rotation around the N-C bond would likely lead to a single set of averaged signals in the NMR spectrum, making the molecule appear achiral on the NMR timescale. To date, there are no specific studies in the reviewed literature that have reported the resolution of atropisomers for this compound or definitive experimental evidence of its chirality arising from hindered rotation.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a popular and reliable computational method for investigating the structural and electronic properties of molecules due to its balance of accuracy and computational cost. nih.gov For compounds in the acylthiourea family, the B3LYP functional combined with a basis set such as 6-311G(d,p) or 6-31+G(d) is commonly used for these calculations. nih.govuokerbala.edu.iq
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For similar N-acylthiourea compounds, DFT calculations have shown that the central thiourea (B124793) moiety often adopts a trans-cis geometry, which is stabilized by intramolecular hydrogen bonds. researchgate.net For instance, a hydrogen bond can form between the oxygen atom of the carbonyl group and a hydrogen atom of the thioamide group. researchgate.net The optimized structure represents a true energy minimum on the potential energy surface. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Representative Acylthiourea Compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | O-C-N | 121.5 |
| C=S | 1.67 | S-C-N | 125.0 |
| C-N (amide) | 1.38 | C-N-C | 128.3 |
| C-N (thioamide) | 1.40 | H-N-C | 118.9 |
Note: Data is representative of the class of compounds and derived from studies on analogous structures.
DFT calculations are used to predict the vibrational frequencies of the molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov These theoretical spectra are crucial for assigning the vibrational modes of functional groups. researchgate.net Typically, calculated vibrational frequencies are slightly higher than experimental values due to the calculations being performed on a single molecule in the gaseous phase under harmonic approximation. nih.gov To correct for this, a scaling factor is often applied. nih.gov
Key vibrational modes for n-[(2,6-Dimethylphenyl)carbamothioyl]benzamide include N-H stretching, C=O (amide I) stretching, and C=S stretching. The aromatic C-H stretching vibrations are typically observed in the 3120–3000 cm⁻¹ region. researchgate.net The C=O stretching vibration for similar benzamide-containing compounds is a strong band, often appearing around 1650 cm⁻¹. researchgate.netrsc.org
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Acylthiourea Compound
| Vibrational Assignment | Experimental FT-IR | Calculated (DFT) |
| N-H Stretch | 3273 | 3350 |
| Aromatic C-H Stretch | 3060 | 3075 |
| C=O Stretch | 1659 | 1680 |
| C=S Stretch | 850 | 865 |
| C-N Stretch | 1301 | 1315 |
Note: Data is representative of the class of compounds and derived from studies on analogous structures.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.gov Theoretical ¹H and ¹³C NMR spectra can be predicted and then compared with experimental data obtained in solvents like DMSO-d₆ or CDCl₃. rsc.orgnih.gov This comparison helps in the definitive assignment of proton and carbon signals. researchgate.net For benzamide (B126) itself, the amide (NH₂) protons appear around 8.05 and 7.46 ppm in DMSO-d₆, while the aromatic protons are observed between 7.47 and 7.93 ppm. chemicalbook.com The introduction of the N-(2,6-dimethylphenyl)carbamothioyl group significantly alters these shifts, and GIAO calculations provide a framework for understanding these changes. nih.gov
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. hakon-art.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to be excited. hakon-art.com
For related acylthiourea compounds, the HOMO is often distributed over the thiocarbamoyl moiety and the phenyl ring, while the LUMO is typically localized on the benzoyl group. researchgate.net From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. hakon-art.comopenaccesspub.org
Table 3: Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Value (eV) |
| HOMO Energy | E(HOMO) | - | -6.20 |
| LUMO Energy | E(LUMO) | - | -2.15 |
| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 4.05 |
| Ionization Potential | I | -E(HOMO) | 6.20 |
| Electron Affinity | A | -E(LUMO) | 2.15 |
| Electronegativity | χ | (I + A) / 2 | 4.175 |
| Chemical Hardness | η | (I - A) / 2 | 2.025 |
| Chemical Softness | S | 1 / (2η) | 0.247 |
| Electrophilicity Index | ω | χ² / (2η) | 4.30 |
Note: Values are representative of this class of compounds based on DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org The map displays different potential values in various colors. Regions of negative electrostatic potential (typically red or yellow) are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (blue) are electron-deficient and are susceptible to nucleophilic attack. nih.gov
In molecules like this compound, the most negative regions are typically concentrated around the electronegative oxygen and sulfur atoms, making them the primary sites for electrophilic interaction. nih.govuokerbala.edu.iq The positive potential is generally located around the N-H protons, indicating their acidic character. rsc.org
Quantum Chemical Descriptors and Reactivity
The quantum chemical descriptors calculated from FMO analysis provide a quantitative measure of the molecule's reactivity. hakon-art.com
Chemical Hardness (η) and Softness (S) : Hardness measures the resistance to a change in electron distribution. openaccesspub.org A molecule with a small energy gap is considered "soft" and more reactive, while a "hard" molecule has a large energy gap and is more stable. hakon-art.com
Electronegativity (χ) : This describes the ability of the molecule to attract electrons.
Electrophilicity Index (ω) : This global descriptor quantifies the propensity of a species to accept electrons. openaccesspub.org A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Non-Covalent Interaction (NCI) Analysis
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
No published Hirshfeld surface analysis or fingerprint plot data could be located for this compound. This type of analysis is crucial for understanding the nature and contribution of various intermolecular interactions, such as hydrogen bonds and van der Waals forces, to the crystal packing of a compound. Without experimental crystallographic data (a CIF file), this analysis cannot be performed.
Energy Framework Analysis for Crystal Packing Stability
Similarly, there are no available energy framework analyses for this specific compound. This computational method is used to quantify the different components of the interaction energies (electrostatic, dispersion, repulsion, and polarization) between molecules in a crystal lattice, providing insight into the stability of the crystal structure.
Molecular Dynamics Simulations
No records of molecular dynamics simulations for this compound were found. Such simulations would provide valuable information about the dynamic behavior of the molecule over time, including conformational changes and interactions with its environment.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
There are no published QSAR or QSPR models that specifically include this compound to correlate its structural or electronic features with any particular activity or property. These models are typically developed based on a series of related compounds with known activities or properties, and it appears this compound has not been included in such a study.
Mechanistic Studies of Chemical Reactivity and Stability
Reaction Mechanisms for Synthesis and Transformation
The synthesis of n-[(2,6-Dimethylphenyl)carbamothioyl]benzamide and related N-aroylthioureas is most commonly achieved through a one-pot reaction involving three components: a benzoyl halide (specifically benzoyl chloride), an inorganic thiocyanate (B1210189) salt (such as ammonium (B1175870) or potassium thiocyanate), and a primary amine (2,6-dimethylaniline). conicet.gov.arrsc.orgresearchgate.net The generally accepted mechanism for this condensation reaction proceeds through the initial formation of an acyl isothiocyanate intermediate.
Synthesis Mechanism:
Formation of Benzoyl Isothiocyanate: The reaction is initiated by the nucleophilic attack of the thiocyanate ion (SCN⁻) on the electrophilic carbonyl carbon of benzoyl chloride. This results in the displacement of the chloride ion and the formation of benzoyl isothiocyanate. This intermediate is highly reactive and is typically generated in situ. mdpi.comnih.gov
Nucleophilic Addition of Amine: The primary amine, 2,6-dimethylaniline (B139824), then acts as a nucleophile. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.comnih.gov
Product Formation: This nucleophilic addition leads to the formation of the final product, this compound. The reaction is typically carried out in a dry polar aprotic solvent, such as acetone (B3395972) or acetonitrile, often under reflux conditions to ensure completion. researchgate.net
Transformation Reactions:
The n-aroylthiourea backbone serves as a versatile synthon for various heterocyclic compounds. The presence of multiple nucleophilic (N, S) and electrophilic (C=O, C=S) centers allows for a range of transformation reactions, primarily intramolecular and intermolecular cyclizations.
Heterocyclization: In the presence of α-halocarbonyl compounds, N-aroylthioureas can undergo heterocyclization to form thiazole (B1198619) derivatives. The proposed mechanism involves the initial S-alkylation by the α-halocarbonyl compound to form an isothiourea intermediate, which then undergoes cyclization. conicet.gov.ar
Formation of Oxadiazines and Triazoles: Under different reaction conditions and with different reagents, the acylthiourea scaffold can be transformed into various other heterocycles, such as oxadiazines or triazoles. rsc.orgnih.gov
Degradation Pathways and Stability under Various Conditions
The stability of this compound is influenced by environmental factors such as pH, temperature, and exposure to ultraviolet (UV) radiation. The molecule's stability is partly conferred by its conformation, which is stabilized by intramolecular hydrogen bonds. X-ray crystallographic studies of analogous compounds reveal that an intramolecular hydrogen bond often forms between the N-H proton of the thioamide and the carbonyl oxygen, creating a stable six-membered pseudo-ring. researchgate.netnih.govuokerbala.edu.iq
Hydrolytic Degradation: The amide and thioamide linkages are susceptible to hydrolysis, particularly under strong acidic or basic conditions.
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen or thiocarbonyl sulfur atom makes the respective carbon atom more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis: The hydroxide (B78521) ion can directly attack the carbonyl or thiocarbonyl carbon, leading to the cleavage of the C-N bonds.
The products of complete hydrolysis would be benzoic acid, 2,6-dimethylaniline, ammonia, and carbon disulfide (or their respective salts depending on the pH).
Thermal Decomposition: N-acylthiourea derivatives can be thermally unstable. Studies on related metal complexes of N,N-disubstituted-N′-acylthioureas show that they decompose at elevated temperatures to form metal sulfides. nih.gov The thermal stability of this compound itself is influenced by the strength of its intramolecular hydrogen bonds and crystal packing forces. The decomposition temperature is dependent on the nature of the substituents on the aromatic rings. nih.gov
Photodegradation: Exposure to UV radiation can induce degradation of thiourea (B124793) derivatives. Studies on thiourea and its N-methylated analogs have shown that UV photolysis leads to a variety of degradation products. rsc.orgrsc.orgmtak.hu The primary photochemical processes can include:
Thione-thiol tautomerization: UV irradiation can promote the conversion of the thione (C=S) form to the thiol (C-SH) tautomer. rsc.org
Bond Cleavage: The energy from UV radiation can lead to the cleavage of the C-N, C=S, or C-C bonds, resulting in the formation of smaller radical species and molecules like isothiocyanic acid (HNCS). mtak.hu
The stability of the compound under different conditions can be summarized in the following table:
| Condition | Stability | Potential Degradation Pathway |
| Neutral pH, Ambient Temp | Generally Stable | Slow hydrolysis |
| Acidic/Basic pH | Unstable | Accelerated hydrolysis of amide and thioamide bonds |
| High Temperature | Unstable | Thermal decomposition, fragmentation |
| UV Radiation | Unstable | Photolysis, bond cleavage, tautomerization |
Influence of Substituents on Reaction Kinetics and Thermodynamics
The electronic and steric properties of substituents on both the benzoyl and the phenyl rings can significantly influence the reactivity, kinetics, and thermodynamics of this compound.
Electronic Effects:
Benzoyl Ring Substituents: Electron-withdrawing groups (e.g., -NO₂) on the benzoyl ring increase the electrophilicity of the carbonyl carbon. This would thermodynamically stabilize the final product by withdrawing electron density but could affect the kinetics of formation. Conversely, electron-donating groups (e.g., -OCH₃) decrease the electrophilicity, potentially slowing down the initial step of synthesis.
Phenyl Ring Substituents (on the aniline (B41778) moiety): The nucleophilicity of the aniline nitrogen is a key factor in the synthesis reaction rate. Electron-donating groups on this ring increase the nitrogen's nucleophilicity, accelerating the attack on the isothiocyanate intermediate. Electron-withdrawing groups would have the opposite effect, decreasing the reaction rate.
Steric Effects: The most significant steric feature of this compound is the presence of two methyl groups at the ortho positions (2 and 6) of the phenyl ring attached to the thiourea nitrogen.
Hindrance at the Nitrogen: These ortho-methyl groups cause significant steric hindrance around the nitrogen atom. This steric bulk forces the 2,6-dimethylphenyl ring to be twisted out of the plane of the thiourea moiety.
Impact on Conjugation and Reactivity: This twisting disrupts the π-electron conjugation between the aromatic ring and the thiourea group. This has a notable effect on the electronic properties and reactivity of the molecule. For instance, it can influence the basicity of the nitrogen atoms and the acidity of the N-H protons.
The following table summarizes the expected effects of substituents on reaction kinetics:
| Substituent Position | Substituent Type | Effect on Synthesis Rate | Rationale |
| Benzoyl Ring | Electron-withdrawing | May vary | Increases electrophilicity of acyl isothiocyanate |
| Benzoyl Ring | Electron-donating | Decrease | Decreases electrophilicity of acyl isothiocyanate |
| 2,6-Dimethylphenyl Ring | Electron-withdrawing | Decrease | Decreases nucleophilicity of aniline nitrogen |
| 2,6-Dimethylphenyl Ring | Electron-donating | Increase | Increases nucleophilicity of aniline nitrogen |
Prototropic Tautomerism and its Impact on Reactivity
Prototropic tautomerism, the migration of a proton, is a key feature of the n-aroylthiourea scaffold and significantly impacts the chemical reactivity of this compound. wikipedia.org The molecule can exist in several tautomeric forms due to the presence of amide and thioamide groups.
Thione-Thiol Tautomerism: The most prominent tautomerism occurs within the thiourea moiety, involving the interconversion between the thione form (A) and the thiol (or isothiourea) form (B). rsc.org
Form A (Thione): This is generally the more stable tautomer in the solid state and in most solvents. Its stability is enhanced by the intramolecular N-H···O=C hydrogen bond. researchgate.net
Form B (Thiol): In this form, the proton from one of the nitrogen atoms migrates to the sulfur atom, creating a thiol group (C-SH) and an imine (C=N) bond. This tautomer can be more reactive in certain reactions, such as S-alkylation. The equilibrium between these forms can be influenced by solvent polarity and pH.
Amide-Iminol Tautomerism: A second, generally less favored, tautomerism can occur in the benzamide (B126) portion of the molecule, involving the interconversion between the amide form (C) and the iminol (or imidic acid) form (D).
Form C (Amide): This keto-like form is overwhelmingly favored under normal conditions.
Form D (Iminol): The enol-like iminol tautomer is typically much less stable but can be involved in specific reaction pathways.
The existence of these tautomeric equilibria means that the molecule can exhibit ambident reactivity. For example, it can act as a nucleophile through either nitrogen or sulfur (in the thiol form). The thiol tautomer is particularly important in coordination chemistry, where deprotonation of the -SH group allows the molecule to act as a bidentate ligand, coordinating to metal ions through both the sulfur and carbonyl oxygen atoms. nih.gov This coordination behavior is fundamental to many of the catalytic and biological applications of N-aroylthioureas.
Based on the conducted research, there is insufficient specific information available in the public domain to generate a detailed scientific article on the coordination chemistry of the compound “this compound” that would adequately fulfill the requirements of the provided outline.
While literature exists for structurally related N-acylthiourea compounds and their metal complexes, the search did not yield specific studies detailing the ligand properties, synthesis, characterization, and applications of metal complexes derived solely from this compound.
To adhere to the strict instructions of focusing exclusively on the specified compound and avoiding information that falls outside this scope, it is not possible to provide a thorough and scientifically accurate article as requested. The available data does not cover the specific transition metal complexes (Ru(II), Co(III), Pd(II)), their structural elucidation via X-ray diffraction, or their applications as mandated by the outline.
Coordination Chemistry and Metal Complexation
Applications of Metal Complexes
Catalytic Activity (e.g., Oxidation Reactions)
Metal complexes of N-acylthiourea derivatives, the broader class to which n-[(2,6-Dimethylphenyl)carbamothioyl]benzamide belongs, have demonstrated notable catalytic activity, particularly in oxidation reactions. While specific studies focusing exclusively on the 2,6-dimethylphenyl derivative are not extensively detailed in the reviewed literature, the catalytic behavior of structurally related copper(I) and ruthenium(II) complexes provides significant insights into the potential applications of this ligand.
For instance, copper(I) complexes synthesized with N-[di(phenyl/ethyl)carbamothioyl]benzamide ligands have been shown to be effective catalysts for the oxidation of primary and secondary alcohols. In these reactions, the copper(I) center, in conjunction with hydrogen peroxide, facilitates the conversion of alcohols to their corresponding carboxylic acids and ketones at room temperature. The distorted tetrahedral geometry around the copper(I) ion, coordinated to the sulfur atom of the thiourea (B124793) backbone, is a key feature of these catalytic systems.
Similarly, ruthenium(II) carbonyl complexes incorporating various N-[di(alkyl/aryl)carbamothioyl]benzamide derivatives have been investigated as highly efficient catalysts for the oxidation of a wide range of alcohols. These complexes, when used with N-methylmorpholine-N-oxide (NMO) as an oxidant, effectively catalyze the oxidation of primary, secondary, cyclic, allylic, aliphatic, and benzylic alcohols to their corresponding aldehydes and ketones. The reactions proceed with good to excellent yields under mild, room temperature conditions.
While these findings highlight the catalytic potential of the broader family of N-acylthiourea metal complexes, further research is required to specifically elucidate and quantify the catalytic efficacy of this compound complexes in oxidation and other organic transformations.
Role in Materials Science (e.g., Precursors for Nanomaterials, Sensors)
The application of metal complexes in materials science is a rapidly expanding field, with uses ranging from the synthesis of nanomaterials to the development of chemical sensors. Coordination compounds can serve as single-source precursors for the controlled synthesis of metal sulfide (B99878) or oxide nanoparticles, where the ligand framework decomposes upon heating to leave behind the desired nanomaterial. The specific structure of the complex can influence the size, shape, and crystalline phase of the resulting nanoparticles.
Furthermore, the ability of metal complexes to exhibit changes in their spectroscopic or electrochemical properties upon interaction with specific analytes makes them promising candidates for chemical sensor development. The selectivity and sensitivity of such sensors can be fine-tuned by modifying the ligand structure and the choice of the central metal ion.
Despite these potential applications, a review of the current scientific literature indicates a lack of specific research focused on the use of this compound metal complexes as precursors for nanomaterials or in the fabrication of chemical sensors. This represents an unexplored area of research where the unique steric and electronic properties of the 2,6-dimethylphenyl substituent could potentially be leveraged to create novel materials with tailored properties.
In Vitro Biological Activity of Complexes (Distinct from Free Ligand)
The biological activity of coordination compounds is often significantly different from that of the free ligand or the metal salt alone. Chelation can enhance the lipophilicity of a molecule, facilitating its transport across cell membranes and increasing its bioavailability. This principle has been widely exploited in the design of metal-based therapeutic and diagnostic agents.
The in vitro biological activities of metal complexes are diverse and include antimicrobial, antifungal, antiviral, and anticancer properties. The mechanism of action is often related to the complex's ability to interact with biological macromolecules such as DNA and proteins.
While there is a substantial body of research on the biological activities of various metal complexes with nitrogen- and sulfur-containing ligands, specific studies on the in vitro biological activity of metal complexes of this compound are not prominently featured in the available literature. The investigation into the biological properties of these specific complexes could reveal novel therapeutic applications, warranting further dedicated research in this area.
In Vitro Biological Activity and Molecular Mechanisms
Antimicrobial Activity
The antimicrobial potential of n-[(2,6-Dimethylphenyl)carbamothioyl]benzamide has not been specifically detailed in published research. Studies on analogous structures suggest that benzamide (B126) derivatives can possess antimicrobial properties.
Antibacterial Efficacy against Specific Strains (e.g., Staphylococcus aureus, MRSA)
There is no specific data available in the scientific literature regarding the antibacterial efficacy of this compound against Staphylococcus aureus or Methicillin-resistant Staphylococcus aureus (MRSA). Broader research into benzamide-based compounds has identified some derivatives as inhibitors of FtsZ, a protein essential for bacterial cell division, indicating a potential mechanism for antibacterial action against Gram-positive bacteria like S. aureus. However, without direct testing of this compound, its activity against these specific strains remains unknown.
Antifungal and Antiviral Properties (In Vitro)
Specific in vitro studies on the antifungal and antiviral properties of this compound are not currently available. While some carbamothioyl and benzamide derivatives have been investigated for such activities, the data is not directly transferable to this specific compound. For instance, related compounds like N-(butylcarbamothioyl) benzamide have shown synergistic antifungal effects with other agents against Cryptococcus neoformans, but this cannot be extrapolated to the title compound. Similarly, while certain N-phenyl benzamides have demonstrated antiviral mechanisms, the specific antiviral profile of this compound has not been reported.
Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)
The precise mechanisms of antimicrobial action for this compound have not been elucidated in the available literature. General mechanisms for related antimicrobial compounds include membrane disruption and enzyme inhibition. As mentioned, some benzamides target the FtsZ enzyme in bacteria. Without specific research on this compound, any proposed mechanism would be purely speculative.
Enzyme Inhibition Studies
The ability of this compound to inhibit specific enzymes has not been a focus of published research.
Inhibition of Urease Enzyme: Kinetics and Binding Mechanisms
There is no available data on the inhibition of the urease enzyme by this compound, nor any related kinetic or binding mechanism studies. Research into urease inhibitors has explored a wide variety of chemical scaffolds, including thiourea (B124793) derivatives, but specific findings for this compound are absent.
Tyrosinase Inhibition: Mechanism of Action and Kinetic Parameters (e.g., Non-Competitive Inhibition)
Specific studies detailing the inhibition of the tyrosinase enzyme by this compound, including its mechanism of action and kinetic parameters, could not be found in the current body of scientific literature. While derivatives such as N-(acryloyl)benzamides have been investigated as tyrosinase inhibitors, this information cannot be directly attributed to this compound.
Following a comprehensive search for scientific literature on the chemical compound this compound, it has been determined that there is no available research data corresponding to the specific biological activities outlined in the user's request. Searches for in vitro studies on the inhibition of Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), carbonic anhydrase isoenzymes, modulation of GABA transaminase, molecular docking for these enzyme interactions, and its anticancer and apoptotic activity on cell lines did not yield any results for this particular compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed findings as the foundational research is not present in the public domain. While research exists for related benzamide and carbamothioyl derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from other compounds.
Other In Vitro Biological Activities
The chemical compound this compound belongs to the broader class of N-phenylcarbamothioylbenzamide derivatives, which have been investigated for various biological activities. Research has primarily focused on the anti-inflammatory potential of this class of compounds.
Molecular Targets and Pathways Involved
Anti-inflammatory Activity:
Research into a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides has shed light on their anti-inflammatory mechanism. A key molecular target identified is the synthesis of prostaglandin E2 (PGE2) . nih.govresearchgate.netnih.govresearchgate.net PGE2 is a principal mediator of inflammation, and its inhibition is a crucial mechanism for anti-inflammatory drugs.
In a study involving acute carrageenan-induced paw edema in mice, several derivatives of N-phenylcarbamothioylbenzamide demonstrated significant anti-inflammatory effects. nih.govresearchgate.netnih.gov The anti-inflammatory action of these compounds was found to be linked to their ability to potently inhibit the synthesis of PGE2. nih.govresearchgate.netnih.govresearchgate.net For instance, compounds 1e (with an N-2,4-dibromophenyl substituent) and 1h (with an N-3-nitrophenyl substituent) showed significant inhibition of PGE2, with their levels being markedly lower than the placebo group and comparable to or even better than the reference drug, indomethacin. nih.govresearchgate.netnih.gov This suggests that the anti-inflammatory pathway of these N-phenylcarbamothioylbenzamide derivatives involves the downregulation of the inflammatory cascade by interfering with the production of key inflammatory mediators like PGE2. nih.govresearchgate.netnih.govresearchgate.net
Anti-HIV-1 Vif Protein Inhibition:
Currently, there is no available scientific literature detailing the in vitro biological activity of this compound or its close analogs as inhibitors of the HIV-1 Vif (Viral infectivity factor) protein. The HIV-1 Vif protein is recognized as a potential therapeutic target as it is essential for viral replication in vivo by counteracting the host's natural antiviral defense mechanism mediated by the APOBEC3G (A3G) protein. nih.govnih.gov While research is ongoing to find small molecules that can inhibit the Vif-A3G interaction, there is no specific data linking N-phenylcarbamothioylbenzamide derivatives to this mechanism. nih.govnih.gov
Structure-Activity Relationship for Specific Biological Effects
Anti-inflammatory Activity:
The structure-activity relationship (SAR) for the anti-inflammatory effects of N-phenylcarbamothioylbenzamide derivatives has been explored by examining the impact of different substituents on the phenyl ring. The anti-inflammatory activity was evaluated as the percentage inhibition of carrageenan-induced paw edema.
The nature and position of the substituent on the phenyl ring of the carbamothioyl moiety play a crucial role in the anti-inflammatory potency. For instance, the study on 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides revealed that compounds with specific substitutions exhibited significantly higher anti-inflammatory activity compared to the reference drug indomethacin (22.43% inhibition). nih.govresearchgate.netnih.gov
Notably, compound 1e , with a 2,4-dibromophenyl substitution, and compound 1h , with a 3-nitrophenyl substitution, demonstrated the most potent anti-inflammatory activities, with inhibition percentages of 61.45% and 51.76%, respectively. nih.gov This indicates that electron-withdrawing groups at specific positions on the phenyl ring can enhance anti-inflammatory activity. In contrast, prolonging the alkyl chain at the C2 position of the benzamide moiety led to a decrease in anti-inflammatory activity. nih.gov
The following interactive data table summarizes the anti-inflammatory activity of a series of N-phenylcarbamothioylbenzamide derivatives.
| Compound | Substituent on Phenyl Ring | % Inhibition of Paw Edema |
| 1a | 2-methyl | 26.81 |
| 1b | 2-propyl | 19.79 |
| 1c | 2-butyl | 0.00 |
| 1d | 4-bromo | 35.29 |
| 1e | 2,4-dibromo | 61.45 |
| 1f | 4-chloro-2-nitro | 38.67 |
| 1g | 2,4-dinitro | Not specified |
| 1h | 3-nitro | 51.76 |
| Indomethacin | Reference Drug | 22.43 |
Anti-HIV-1 Vif Protein Inhibition:
Due to the lack of research on the anti-HIV-1 Vif protein inhibition of this compound and its analogs, no structure-activity relationship for this specific biological effect can be discussed.
Structure Activity/property Relationship Sar/spr Studies
Correlation of Structural Modifications with Synthetic Outcomes
The synthesis of n-[(2,6-Dimethylphenyl)carbamothioyl]benzamide and its analogs typically follows a well-established pathway for N-acylthioureas. The most common method involves the reaction of a benzoyl chloride with a thiocyanate (B1210189) salt (such as ammonium (B1175870) or potassium thiocyanate) in a suitable solvent like acetone (B3395972) to form a benzoyl isothiocyanate intermediate. This reactive intermediate is then treated in situ with 2,6-dimethylaniline (B139824) to yield the final product via nucleophilic addition of the amine to the isothiocyanate group. nih.govnih.gov
Structural modifications to the starting materials can significantly impact the synthetic outcome:
Substituents on Benzoyl Chloride: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzoyl chloride can increase the electrophilicity of the carbonyl carbon, potentially accelerating the formation of the isothiocyanate intermediate. Conversely, strong electron-donating groups (e.g., -OCH₃, -NH₂) may slow down this step.
Substituents on the Aniline (B41778): While the core of this article is the 2,6-dimethylphenyl derivative, considering modifications here highlights important SAR principles. The nucleophilicity of the aniline nitrogen is crucial for the second step. The two ortho-methyl groups in 2,6-dimethylaniline create significant steric hindrance, which can reduce the reaction rate compared to less hindered anilines. This steric effect often necessitates longer reaction times or elevated temperatures to achieve good yields. researchgate.net
Solvent and Catalyst: The choice of solvent is critical, with anhydrous conditions being necessary to prevent hydrolysis of the acid chloride and isothiocyanate intermediates. In some cases, phase-transfer catalysts can be employed to improve the yield and reaction speed, particularly when dealing with heterogeneous reaction systems. nih.gov
Impact of Substituents on Electronic Properties and Reactivity
The electronic properties of this compound are largely dictated by the significant steric hindrance imposed by the two ortho-methyl groups on the phenyl ring. X-ray crystallographic studies of analogous N-(2,6-dimethylphenyl)-substituted amides and thioureas consistently show that the 2,6-dimethylphenyl ring is twisted to a nearly orthogonal position relative to the plane of the amide or thiourea (B124793) group. researchgate.netnih.gov In N-(2,6-dimethylphenyl)-propanoylthiourea, for example, the dihedral angle between the benzene (B151609) ring and the propionylthiourea group is 83.39°. nih.gov
This steric-enforced twisting has a dominant electronic consequence: it severely restricts or completely interrupts the π-electron conjugation between the aromatic ring and the nitrogen atom's lone pair. researchgate.net This effectively isolates the electronic systems of the benzoyl and the 2,6-dimethylphenyl moieties.
The practical implications of this electronic isolation are:
Reactivity of the Benzoyl Group: The reactivity of the carbonyl oxygen and the acidity of the adjacent N-H proton are primarily influenced by substituents on the benzoyl ring. An electron-withdrawing group on the benzoyl ring would increase the acidity of the N-H proton and enhance its hydrogen-bonding capability.
Reactivity of the Thiourea Group: The thiocarbonyl (C=S) group's reactivity is influenced by both flanking nitrogen atoms. The lack of conjugation from the 2,6-dimethylphenyl side means its electronic character is mainly determined by the benzoyl-amide portion of the molecule.
Influence of Molecular Architecture on Tautomeric Preferences
N-acylthioureas can theoretically exist in several tautomeric forms, including keto-thione, keto-thiol, enol-thione, and enol-thiol isomers. However, for this compound, the molecular architecture strongly favors the keto-thione tautomer in the solid state and likely in non-polar solvents.
This preference is overwhelmingly driven by the formation of a stable, planar, six-membered pseudo-ring through an intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O). uokerbala.edu.iqnih.gov This N-H···O interaction, often referred to as an S(6) ring motif in graph-set notation, effectively "locks" the conformation of the -C(O)NHC(S)- backbone. nih.gov This stabilization far outweighs the potential stability of any thiol or enol forms.
Relationship between Structural Features and Coordination Behavior
The this compound molecule possesses multiple potential donor atoms (one oxygen, one sulfur, and two nitrogen atoms), making it a versatile ligand in coordination chemistry. semanticscholar.org However, its coordination behavior is heavily influenced by the same structural features that govern its tautomerism.
The two primary modes of coordination for N-acylthioureas are:
Monodentate Coordination: Coordination occurs through the soft thiocarbonyl sulfur atom. This is the most common mode. uzh.ch
Bidentate (O,S) Coordination: Chelation involves both the carbonyl oxygen and the thiocarbonyl sulfur, forming a six-membered ring with the metal center.
For this compound, monodentate coordination via the sulfur atom is strongly favored. The reason lies in the robust intramolecular N-H···O hydrogen bond. This interaction significantly reduces the availability and Lewis basicity of the carbonyl oxygen, making it a much weaker coordination site. nih.gov For bidentate coordination to occur, this energetically favorable hydrogen bond would need to be broken, which is often not compensated by the energy of O-coordination.
Furthermore, the steric hindrance from the 2,6-dimethylphenyl group can influence the accessibility of the ligand to a metal center and affect the stability and geometry of the resulting complex. While the sulfur atom remains accessible, the bulky substituent may prevent the formation of certain higher-coordinate or sterically crowded complexes.
Quantitative Structure-Activity Relationship (QSAR) for In Vitro Biological Activities
While specific QSAR studies on this compound are not widely published, the principles of QSAR can be applied by examining studies on analogous thiourea and benzamide (B126) derivatives, which are known inhibitors of various enzymes like kinases, carbonic anhydrases, and cholinesterases. researchgate.netmdpi.comnih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For an N-acylthiourea inhibitor like this compound, a hypothetical pharmacophore model for enzyme inhibition can be constructed. unisi.itfrontiersin.org
Key pharmacophoric features would likely include:
Hydrogen Bond Donor: The N-H group adjacent to the benzoyl moiety.
Hydrogen Bond Acceptor: The carbonyl oxygen (C=O).
Hydrophobic/Aromatic Regions: The benzoyl and 2,6-dimethylphenyl rings, capable of engaging in hydrophobic or π-π stacking interactions within an enzyme's active site.
Metal-Binding Group: The thiocarbonyl sulfur (C=S) can act as a key interaction point, especially for metalloenzymes where it can coordinate with a metal cofactor (e.g., Zn²⁺ in carbonic anhydrase).
The rigid, twisted conformation imposed by the 2,6-dimethylphenyl group defines the spatial relationship between these features, which is a critical determinant of binding affinity and selectivity.
QSAR models provide a rational framework for designing new analogs with potentially improved activity. A typical approach involves synthesizing a series of analogs and correlating their biological activity (e.g., IC₅₀) with various physicochemical descriptors. nih.govfarmaciajournal.com
Consider a hypothetical QSAR study aimed at enhancing the inhibitory potency of this compound against a target enzyme. A series of analogs could be designed by introducing different substituents at the para-position of the benzoyl ring.
Table 8.1: Hypothetical QSAR Data for Benzoyl-Substituted Analogs
| Analog ID | Substituent (X) | σₚ (Electronic) | MR (Steric) | Hypothetical IC₅₀ (nM) | log(1/IC₅₀) |
| 1 | -H | 0.00 | 1.03 | 150 | 6.82 |
| 2 | -Cl | 0.23 | 6.03 | 85 | 7.07 |
| 3 | -OCH₃ | -0.27 | 7.87 | 200 | 6.70 |
| 4 | -NO₂ | 0.78 | 7.36 | 45 | 7.35 |
| 5 | -CH₃ | -0.17 | 5.65 | 175 | 6.76 |
Note: σₚ is the Hammett constant for electronic effects. MR is the molar refractivity, a measure of steric bulk. IC₅₀ and log(1/IC₅₀) values are purely illustrative.
From this hypothetical data, a Hansch-type QSAR equation could be derived using multiple linear regression: log(1/IC₅₀) = k₁σₚ + k₂MR + C
In our example, the data suggests that potent activity is correlated with electron-withdrawing groups (positive k₁) and that there might be an optimal size for the substituent. Such a model would allow researchers to predict the activity of new, unsynthesized analogs. For instance, the model might predict that a cyano (-CN) group (σₚ = 0.66) would be a potent substituent, guiding future synthetic efforts toward molecules with a higher probability of success. nih.gov
Advanced Applications Beyond Clinical Trials
Role in Materials Science
The investigation of n-[(2,6-Dimethylphenyl)carbamothioyl]benzamide in materials science is an emerging field, with its potential primarily centered on the development of supramolecular materials due to its specific molecular architecture.
Supramolecular Materials:
The crystal structure of this compound and its analogues has been the subject of several crystallographic studies. These studies reveal a propensity for the formation of well-defined hydrogen bonding networks. The thiourea (B124793) group, with its N-H protons and sulfur atom, and the benzamide (B126) moiety, with its N-H proton and carbonyl oxygen, act as hydrogen bond donors and acceptors, respectively. These interactions guide the self-assembly of the molecules into predictable one-, two-, or three-dimensional structures.
For instance, in the solid state, derivatives of this compound are known to form centrosymmetric dimers through intermolecular N-H···S hydrogen bonds. Furthermore, intramolecular N-H···O hydrogen bonds contribute to the conformational stability of the individual molecules. The ability to form these robust and directional interactions is a cornerstone of crystal engineering, where the goal is to design and synthesize new solid-state architectures with desired physical properties, such as thermal stability, mechanical strength, and optical characteristics. The predictable hydrogen bonding motifs of this compound make it a promising building block for the rational design of novel supramolecular materials.
Liquid Crystals and Semiconductor Building Blocks:
Currently, there is a lack of specific research exploring the use of this compound in the fields of liquid crystals and as semiconductor building blocks. The molecular shape of this compound, with its two substituted phenyl rings, could potentially be modified to induce mesogenic behavior, a prerequisite for liquid crystalline phases. However, without targeted molecular design to introduce features that promote such phases (e.g., long alkyl chains, a more rigid and linear core), its application in this area remains speculative. Similarly, its potential as a semiconductor building block is yet to be investigated.
Analytical Applications
The thiourea moiety within this compound is a well-established chelating group for a variety of metal ions. This characteristic suggests its potential utility as a reagent in analytical chemistry for the detection and quantification of metal ions.
Reagents for Metal Ion Detection:
Thiourea and its derivatives are known to form stable complexes with a range of metal ions, including heavy and transition metals. The sulfur and nitrogen atoms of the thiourea group can coordinate with metal centers, leading to changes in the solution's spectroscopic properties. This can manifest as a color change (colorimetric sensing) or a change in fluorescence (fluorometric sensing).
While specific studies on the use of this compound for metal ion detection are not yet prevalent, the underlying chemical principles are well-documented for related compounds. The interaction with metal ions can be fine-tuned by modifying the substituents on the phenyl rings, which can influence the selectivity and sensitivity of the reagent for specific metal ions. The potential for this compound to act as a chromogenic or fluorogenic reagent for the detection of environmentally or biologically significant metal ions warrants further investigation.
Table 1: Examples of Thiourea Derivatives in Metal Ion Sensing
| Thiourea Derivative | Target Metal Ion(s) | Detection Method |
| 1-Allyl-3-(5-nitropyridin-2-yl)thiourea | Hg(II) | Colorimetric |
| Dansyl-appended thiourea | Cu(II), Hg(II) | Fluorometric |
| Rhodamine B-based thiourea | Pb(II) | Fluorometric and Colorimetric |
This table presents examples of related thiourea derivatives to illustrate the potential applications of the core structure present in this compound.
Potential as Lead Compounds for Drug Discovery
The benzamide and thiourea scaffolds are present in numerous biologically active molecules, making this compound an interesting starting point for the design of new therapeutic agents. Its potential as a lead compound is currently being explored in pre-clinical, in vitro stages for various disease targets.
The diverse pharmacological activities of thiourea derivatives include antiviral, antibacterial, antifungal, and anticancer effects. Similarly, the benzamide moiety is a key feature in a number of approved drugs. The combination of these two pharmacophores in a single molecule suggests the possibility of synergistic or novel biological activities.
Researchers are investigating libraries of substituted n-(phenylcarbamothioyl)benzamides to identify compounds with potent and selective activity against specific enzymes or receptors. The 2,6-dimethylphenyl substitution in the target molecule provides a specific steric and electronic profile that can influence its binding to biological targets. Through systematic modification of the benzoyl and phenyl rings, medicinal chemists can explore the structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of this class of compounds. While still in the early stages of research, the foundational structure of this compound holds promise for the development of new drug candidates.
Use in Organic Synthesis as Reagents or Intermediates
In the realm of organic synthesis, this compound is primarily encountered as a product of the reaction between a benzoyl isothiocyanate and a substituted aniline (B41778). This synthetic route is a common method for the preparation of N,N'-disubstituted thioureas.
The formation of this compound proceeds through the nucleophilic addition of the amino group of 2,6-dimethylaniline (B139824) to the electrophilic carbon atom of the isothiocyanate group of benzoyl isothiocyanate. Benzoyl isothiocyanate itself is typically generated in situ from the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate.
Once synthesized, this compound can serve as a versatile intermediate for the synthesis of other molecules. The thiourea functionality can undergo various chemical transformations. For example, it can be desulfurized to form the corresponding urea (B33335) or carbodiimide. It can also be used in the synthesis of heterocyclic compounds, such as thiazoles and thiadiazoles, which are important scaffolds in medicinal chemistry. The presence of the two aromatic rings also allows for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, enabling the generation of a diverse library of derivatives for various applications.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Research into n-[(2,6-Dimethylphenyl)carbamothioyl]benzamide and its analogues has primarily centered on their synthesis, structural characterization, and biological evaluation. The core N-aroyl-N'-arylthiourea scaffold is recognized for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net
The synthesis of these compounds is typically achieved through a straightforward reaction between an aroyl isothiocyanate and an appropriately substituted aniline (B41778). In the case of this compound, this involves the reaction of benzoyl isothiocyanate with 2,6-dimethylaniline (B139824). researchgate.net Variations of this method, including the use of phase-transfer catalysts, have been developed to improve yields and purity. nih.gov
While specific biological data for this compound is not extensively reported, the broader class of N-aroyl-N'-arylthioureas has demonstrated a wide spectrum of bioactivities. These are summarized in the table below, based on studies of analogous compounds.
| Biological Activity | Findings on Analogous Compounds |
| Antimicrobial | Derivatives have shown activity against various bacterial and fungal strains. The keto-thiourea moiety is considered crucial for this activity. jppres.com |
| Anti-inflammatory | Certain N-phenylcarbamothioylbenzamides exhibit significant anti-inflammatory properties, in some cases exceeding that of standard drugs like indomethacin. |
| Anticancer | Thiourea (B124793) derivatives have been investigated for their potential to inhibit the growth of various cancer cell lines, including breast cancer. mdpi.comnih.gov |
| Enzyme Inhibition | This class of compounds has been explored as inhibitors for enzymes such as urease and checkpoint kinase 1. jppres.comnih.gov |
Unresolved Challenges and Open Questions
Despite the progress in understanding N-aroyl-N'-arylthioureas, several challenges and unanswered questions remain, particularly concerning this compound. A primary challenge is the lack of specific research dedicated to this exact molecule. Consequently, its precise biological activity spectrum and potential applications are largely inferred from its analogues.
Key unresolved questions include:
Mechanism of Action: For many of the observed biological effects of this class of compounds, the precise molecular mechanisms remain to be fully elucidated. Understanding how these molecules interact with their biological targets is crucial for rational drug design.
Toxicity and Selectivity: While some thiourea derivatives show promising bioactivity, their potential toxicity and selectivity towards target cells or organisms over host cells are critical aspects that require thorough investigation. acs.org
Solubility and Bioavailability: Like many organic compounds, the aqueous solubility and bioavailability of N-aroyl-N'-arylthioureas can be limited, posing a challenge for their development as therapeutic agents.
Proposed Future Research Avenues
To address the current gaps in knowledge and to fully exploit the potential of this compound and related compounds, several avenues of future research are proposed.
Deeper Mechanistic Understanding of Biological Interactions
A more profound understanding of how these compounds exert their biological effects is essential. Future studies should employ a combination of biochemical and molecular biology techniques to identify and characterize the specific cellular targets. For instance, in the context of anticancer activity, investigations could focus on the compound's effects on cell cycle progression, apoptosis, and specific signaling pathways. Molecular docking and dynamics simulations can provide initial insights into potential binding modes with target proteins. nih.gov
Development of Advanced Computational Models
Computational chemistry can play a pivotal role in accelerating the discovery and optimization of new thiourea derivatives. The development of robust Quantitative Structure-Activity Relationship (QSAR) models could help predict the biological activity of novel analogues before their synthesis. Furthermore, more sophisticated molecular dynamics simulations can offer a more dynamic picture of the ligand-receptor interactions, aiding in the design of compounds with improved affinity and selectivity. nih.gov
Expansion into New Application Areas (e.g., Optoelectronic Materials, Sensors)
The research on N-aroyl-N'-arylthioureas has been predominantly focused on their biological activities. However, their structural features suggest potential for applications in materials science. The presence of donor and acceptor groups within the molecular framework makes them interesting candidates for non-linear optical (NLO) materials. The ability of the thiourea moiety to coordinate with metal ions also suggests their potential use in the development of chemical sensors for the detection of specific cations or anions. jppres.com Future research should explore these possibilities by investigating the photophysical properties of this compound and its metal complexes.
Rational Design of Next-Generation Thiourea Derivatives with Targeted Properties
The development of novel therapeutic agents from the thiourea class of compounds, including this compound, is increasingly guided by rational design principles. This approach moves beyond traditional trial-and-error synthesis and screening, employing a deep understanding of molecular interactions to create next-generation derivatives with precisely engineered properties. The inherent versatility of the thiourea scaffold, characterized by its reactive thionic group and two amino groups, allows for systematic modifications to optimize biological activity, selectivity, and pharmacokinetic profiles. biointerfaceresearch.com
Strategies in Rational Design
Rational drug design for thiourea derivatives involves a synergistic combination of computational and experimental techniques. Key strategies include leveraging structure-activity relationships (SAR), employing in silico modeling, and making strategic molecular modifications.
Structure-Activity Relationship (SAR) Studies: SAR analysis is fundamental to understanding how specific structural features of a thiourea derivative influence its biological activity. By systematically altering substituents on the aryl rings or the N-H groups of the thiourea backbone, researchers can identify key pharmacophoric elements. For instance, studies have shown that introducing electron-withdrawing groups at the para-position of a benzene (B151609) ring can enhance inhibitory activity against certain enzymes. nih.gov The analysis of these relationships provides a roadmap for designing more potent and selective compounds. mdpi.com
Computational and In Silico Methods: Computational tools are indispensable in modern drug design. nih.gov Molecular docking studies predict how a thiourea derivative might bind to the active site of a biological target, such as an enzyme or receptor. researchgate.netrsc.org These simulations provide insights into the crucial interactions, like hydrogen bonds and π-π stacking, that stabilize the ligand-target complex. biointerfaceresearch.com For example, docking has been used to guide the design of thiourea derivatives as inhibitors for targets like Prostate-Specific Membrane Antigen (PSMA) and Sirtuin-1 (SIRT1). researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models further refine this process by creating a mathematical correlation between the chemical structure and biological activity, enabling the prediction of potency for novel, unsynthesized compounds. farmaciajournal.com
Molecular Modification and Bioisosteric Replacement: Guided by SAR and computational data, chemists can rationally modify the lead compound. This can involve:
Functional Group Modification: Adding or altering functional groups to enhance target interaction, improve solubility, or modify metabolic stability. biointerfaceresearch.com For example, incorporating lipophilic moieties can enhance cell membrane permeability. biointerfaceresearch.com
Bioisosteric Replacement: Substituting one atom or group with another that has similar physical or chemical properties. A prominent example is the bioisosteric replacement of the oxygen atom in a urea (B33335) scaffold with a sulfur atom to create a thiourea derivative. This single-atom change can significantly alter the molecule's binding affinity and pharmacological profile, as predicted in the design of novel PSMA inhibitors. nih.gov
Designing for Targeted Properties
The ultimate goal of rational design is to imbue next-generation thiourea derivatives with specific, desirable characteristics.
Enhanced Efficacy: By optimizing the fit within a target's binding pocket, potency can be significantly increased. In silico guided synthesis has led to the development of glutamate (B1630785) thiourea ligands with nanomolar affinity for PSMA. nih.gov Similarly, modifications to the thiourea scaffold have produced derivatives with potent anticancer activity against breast cancer cell lines, demonstrating IC50 values in the low micromolar range. biointerfaceresearch.com
Improved Selectivity: A major challenge in drug development is minimizing off-target effects. Rational design can enhance a compound's selectivity for its intended target over other related proteins. For instance, by understanding the unique features of an enzyme's active site, substituents can be chosen that favor binding to that specific target, thereby reducing potential side effects. biointerfaceresearch.com
Optimized Pharmacokinetic Profiles: A compound's therapeutic potential depends not only on its potency but also on its absorption, distribution, metabolism, and excretion (ADME) properties. Computational models can predict pharmacokinetic parameters, allowing for early-stage modifications to improve factors like metabolic stability and bioavailability. researchgate.net
The table below summarizes examples of rationally designed thiourea derivatives and their targeted biological outcomes.
| Derivative Class | Design Strategy | Biological Target | Desired Property | Reference |
|---|---|---|---|---|
| Glutamate Thiourea Derivatives | Bioisosteric replacement (Urea to Thiourea), In silico modeling | Prostate-Specific Membrane Antigen (PSMA) | High-affinity binding (nanomolar range) for cancer imaging | nih.gov |
| 1-Aryl-3-(pyridin-2-yl) Thioureas | Structural modification and SAR | HER2 Protein | Enhanced antitumor activity against breast cancer cells | biointerfaceresearch.com |
| Thiourea Derivatives with Quinolone Moiety | SAR analysis, structural hybridization | Bacterial Urease | Potent enzyme inhibition | mdpi.com |
| Benzoyl-substituted Thioureas | SAR (effect of electron-withdrawing groups) | Escherichia coli β-glucuronidase (EcGUS) | Enhanced enzyme inhibitory activity | nih.gov |
| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | Molecular docking and molecular dynamics | Sirtuin-1 (SIRT1) | Optimized binding affinity and improved pharmacokinetic profile | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide, and how can reaction conditions be scaled effectively?
- Methodology : The synthesis typically involves coupling a benzoyl chloride derivative with a thiourea precursor. Key steps include:
- Reagent selection : Use 2,6-dimethylphenyl isothiocyanate and benzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.
- Temperature control : Maintain 0–5°C during initial coupling to minimize side reactions, followed by gradual warming to room temperature .
- Scalability : Continuous flow reactors improve yield consistency and reduce reaction time for large-scale synthesis .
- Data validation : Confirm product purity via HPLC (>95%) and monitor intermediates using TLC.
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in This compound?
- Integrated approach :
- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirm carbamothioyl group presence .
- X-ray crystallography : Resolve bond lengths (e.g., C=S bond ≈ 1.68 Å) and intramolecular H-bonds (N–H···S/O interactions) to validate geometry .
- Contradiction resolution : Discrepancies between experimental and computational bond angles (e.g., DFT vs. crystallographic data) are addressed by refining computational models with solvent effects .
Advanced Research Questions
Q. How can DFT/B3LYP calculations elucidate the electronic structure and reactivity of This compound?
- Methodology :
- Geometry optimization : Perform at B3LYP/6-311G(d,p) level to compare with X-ray data (RMSD < 0.05 Å for bond lengths) .
- Frontier orbitals : HOMO localizes on the benzamide π-system, while LUMO resides on the carbamothioyl group, indicating electrophilic attack sites .
- Global reactivity descriptors : Calculate energy gap (ΔE ≈ 4.2 eV), chemical potential (μ ≈ -3.8 eV), and electrophilicity index (ω ≈ 1.5 eV) to predict reactivity .
- Application : Use Fukui functions to identify nucleophilic (carbamothioyl sulfur) and electrophilic (benzamide carbonyl carbon) sites for functionalization .
Q. What insights do Hirshfeld surface analyses provide about intermolecular interactions in crystalline This compound?
- Procedure :
- Generate Hirshfeld surfaces (Crystal Explorer 17.5) to visualize close contacts (dnorm maps).
- Key interactions :
- C–H···π : Aromatic stacking between benzamide rings (≈3.5 Å).
- N–H···S : Stabilizes molecular packing (≈2.1 Å) .
- Fingerprint plots : Quantify interaction contributions (e.g., H···H ≈ 45%, H···S ≈ 12%) .
- Implications : Dominant van der Waals interactions suggest low melting point (~180°C), critical for thermal stability assessments .
Q. How can molecular docking studies predict the bioactivity of This compound against enzyme targets?
- Protocol :
- Target selection : Dock into active sites of SARS-CoV-2 main protease (PDB: 6LU7) or human kinases (e.g., EGFR).
- Software : AutoDock Vina with Lamarckian GA parameters.
- Results : Binding affinity (ΔG ≈ -8.2 kcal/mol) via hydrogen bonds (carbamothioyl S with His41) and hydrophobic contacts (2,6-dimethylphenyl with Pro132) .
- Validation : Compare with experimental IC50 values from enzyme inhibition assays to refine docking parameters .
Key Recommendations for Researchers
- Synthetic challenges : Optimize solvent polarity (e.g., switch from THF to DCM) to reduce byproduct formation during thiourea coupling .
- Data interpretation : Cross-validate computational results (e.g., NBO charges) with experimental electrostatic potential maps from X-ray data .
- Biological assays : Prioritize targets with high sequence homology to known carbamothioyl-binding enzymes (e.g., urease) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
